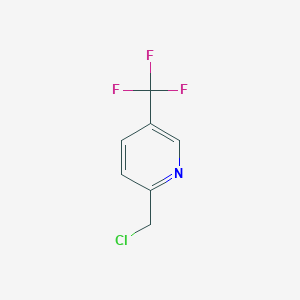

2-(Chloromethyl)-5-(trifluoromethyl)pyridine

概要

説明

2-(Chloromethyl)-5-(trifluoromethyl)pyridine is a chemical compound that features both a chloromethyl and a trifluoromethyl group attached to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the pyridine ring. One common method involves the chloromethylation of 5-(trifluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach involves the trifluoromethylation of 2-(chloromethyl)pyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

化学反応の分析

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Pyridine N-oxides.

Reduction: Difluoromethyl and monofluoromethyl derivatives.

科学的研究の応用

Chemical Properties and Structure

Empirical Formula: C₇H₅ClF₃N

Molecular Weight: 195.57 g/mol

Structural Features: The compound contains both chloromethyl and trifluoromethyl groups, which enhance its reactivity and interaction with biological systems. The trifluoromethyl group increases lipophilicity and metabolic stability, while the chloromethyl group allows for potential covalent bonding with nucleophilic residues in proteins and enzymes.

Scientific Research Applications

2-(Chloromethyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly fluorinated compounds. This is crucial in developing new materials with enhanced properties.

- Biological Research: The compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, aiming to understand its mechanism of action and therapeutic potential .

- Pharmaceutical Development: Research explores its use as a precursor in drug design, particularly for compounds that exhibit improved metabolic stability and bioavailability. The trifluoromethyl group is known to enhance the pharmacokinetic profiles of drugs .

Agrochemical Applications

The compound plays a pivotal role in the agrochemical industry:

- Pesticide Development: this compound derivatives are utilized in developing crop protection products. For instance, trifluoromethylpyridine derivatives have been successfully incorporated into various agrochemicals that protect crops from pests while minimizing environmental impact .

- Insect Growth Regulators (IGRs): The compound is a key intermediate in synthesizing IGRs such as chlorfluazuron, which inhibits insect growth at larval stages. This application highlights the compound's importance in sustainable agriculture practices .

Case Study 1: Pharmaceutical Applications

A study highlighted the synthesis of tipranavir, an anti-HIV drug that incorporates a trifluoromethylpyridine structure. This compound was synthesized using this compound as a building block, demonstrating the compound's utility in developing antiviral agents .

Case Study 2: Agrochemical Development

Research on fluazinam, a potent fungicide synthesized from this compound, showed that the trifluoromethyl substitution significantly enhances fungicidal activity compared to other derivatives. This case illustrates the compound's role in creating effective agricultural chemicals that improve crop yields .

作用機序

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in target proteins.

類似化合物との比較

Similar Compounds

- 2-(Chloromethyl)pyridine

- 5-(Trifluoromethyl)pyridine

- 2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Uniqueness

2-(Chloromethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization.

生物活性

2-(Chloromethyl)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and studies.

Chemical Structure and Properties

- Molecular Formula : CHClFN·HCl

- Molecular Weight : 201.02 g/mol

- CAS Number : 100-00-0

The compound is characterized by the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions with amines, thiols, and alcohols, forming new derivatives that may exhibit enhanced biological activity.

- Lipophilicity and Metabolic Stability : The trifluoromethyl group increases the lipophilicity and metabolic stability of the compound, facilitating its interaction with hydrophobic pockets in biological targets .

Antitumor Activity

A significant study investigated the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride using Fischer 344 rats and B6C3F1 mice. The compound was administered orally over a period of 99 weeks at varying doses. The findings indicated no significant increase in tumor incidence, suggesting a lack of carcinogenicity under the studied conditions.

| Species | Dosage (mg/kg) | Tumor Incidence | Observations |

|---|---|---|---|

| Fischer 344 Rats | 75 / 150 | No significant association | Slight body weight depression noted |

| B6C3F1 Mice | 125 / 250 | No significant association | No distinct toxicity observed |

These results indicate that while slight body weight depression occurred, there were no significant adverse effects or increased mortality rates associated with the compound's administration.

Toxicological Profile

The National Toxicology Program conducted a bioassay to assess potential toxicity. The results indicated that:

- Acute Toxicity : Harmful if swallowed or inhaled (H302+H332).

- Long-term Effects : No significant carcinogenic effects were observed in animal studies.

Applications in Drug Development

The unique structural features of this compound make it a valuable intermediate in pharmaceutical synthesis. Its derivatives are being explored for their potential as:

- Enzyme Inhibitors : Due to its ability to interact with biological targets, it may serve as a lead compound for developing inhibitors against various enzymes involved in disease processes.

- Receptor Modulators : The compound's interaction with receptors could lead to the development of new therapeutic agents for treating conditions such as central nervous system disorders .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds similar to this compound. For instance, research has shown that the inclusion of trifluoromethyl groups can significantly enhance drug potency by improving binding affinity to target proteins .

In another study, various fluorinated compounds were tested for their larvicidal activity against mosquito larvae, demonstrating the broader applicability of trifluoromethyl-containing compounds in pest control .

特性

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVKMILMYFEUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593105 | |

| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128790-14-7 | |

| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。